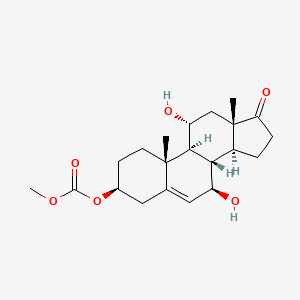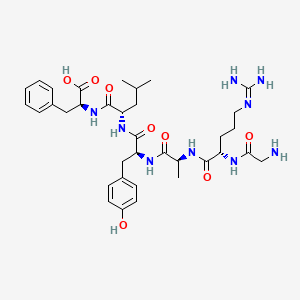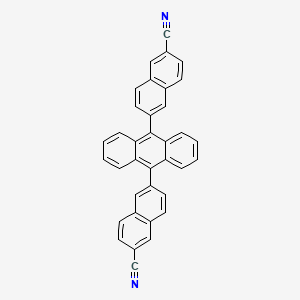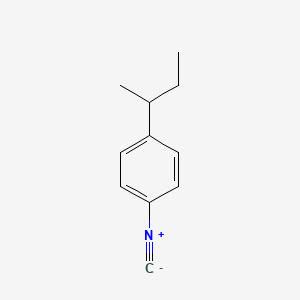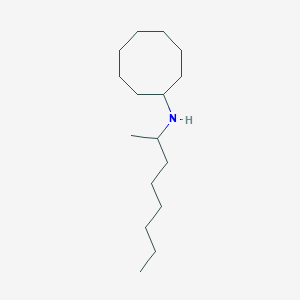
Cyclooctanamine, N-(1-methylheptyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclooctanamine, N-(1-methylheptyl)- is an organic compound with the molecular formula C15H31N It is a derivative of cyclooctanamine, where the amine group is substituted with a 1-methylheptyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctanamine, N-(1-methylheptyl)- typically involves the reaction of cyclooctanone with a suitable amine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclooctanone is reacted with 1-methylheptylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Cyclooctanamine, N-(1-methylheptyl)- follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Cyclooctanamine, N-(1-methylheptyl)- undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
科学的研究の応用
Cyclooctanamine, N-(1-methylheptyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclooctanamine, N-(1-methylheptyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition or Activation: The compound can inhibit or activate enzymes by binding to their active sites.
Receptor Binding: It can bind to receptors on cell surfaces, triggering intracellular signaling pathways.
類似化合物との比較
Cyclooctanamine, N-(1-methylheptyl)- can be compared with other similar compounds such as:
Cyclooctylamine: Similar structure but lacks the 1-methylheptyl substitution.
Cyclooctanone: The ketone precursor used in the synthesis of Cyclooctanamine, N-(1-methylheptyl)-.
Cyclooctanol: The alcohol derivative of cyclooctane.
Uniqueness
The uniqueness of Cyclooctanamine, N-(1-methylheptyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
646026-94-0 |
|---|---|
分子式 |
C16H33N |
分子量 |
239.44 g/mol |
IUPAC名 |
N-octan-2-ylcyclooctanamine |
InChI |
InChI=1S/C16H33N/c1-3-4-5-9-12-15(2)17-16-13-10-7-6-8-11-14-16/h15-17H,3-14H2,1-2H3 |
InChIキー |
FDQIJVBMCUBSQG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)NC1CCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxazole, 2-[(decylsulfonyl)methyl]-4,5-dihydro-](/img/structure/B12595066.png)
![Carbamic acid, butyl[2-(9H-xanthen-9-yl)ethyl]-, ethyl ester](/img/structure/B12595078.png)

![N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide](/img/structure/B12595091.png)
![[(2-Hexyl-4,5-dimethylcyclohexa-1,4-dien-1-YL)sulfanyl]benzene](/img/structure/B12595097.png)

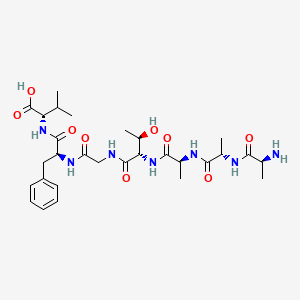
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]toluene](/img/structure/B12595108.png)
![3-Pyridinepropanoic acid,a-[(1E)-2-[4-[[(4-chlorophenyl)methyl][[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]ethenyl]-](/img/structure/B12595120.png)
![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)
